Enantiomer-Specific GABA Receptor Pharmacology: (S)-4APA vs (R)-4APA
In a direct head-to-head comparison using recombinant human GABA receptors, (S)-4APA displays a broader and qualitatively distinct receptor interaction profile versus (R)-4APA. (S)-4APA exhibits weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and antagonist activity at GABAA α6β2γ2 [1]. In contrast, (R)-4APA shows weak agonist activity only at GABAA α5β2γ2, with no detectable agonism or antagonism at the other four receptor subtypes tested [1]. This represents a 4:1 difference in the number of GABA receptor subtypes engaged, with (S)-4APA uniquely demonstrating dual agonist/antagonist functionality depending on receptor composition.
| Evidence Dimension | GABA receptor subtype engagement profile (number of receptor subtypes with detectable activity) |
|---|---|
| Target Compound Data | Agonist at GABAA α4β3δ, GABAA α5β2γ2, GABAB B1/B2; Antagonist at GABAA α6β2γ2 (4 subtypes engaged, mixed ago/antag) |
| Comparator Or Baseline | (R)-4APA: Agonist only at GABAA α5β2γ2 (1 subtype engaged, agonist only) |
| Quantified Difference | 4-fold greater receptor subtype engagement; qualitatively distinct functional profile (mixed agonist/antagonist vs agonist-only) |
| Conditions | Recombinant human GABA receptor subtypes expressed in Xenopus oocytes or mammalian cells; electrophysiological and binding assays; Wawro et al. 2021 |
Why This Matters
Researchers studying GABAergic modulation where multi-subtype engagement or antagonist activity at GABAA α6β2γ2 is needed should select (S)-4APA over (R)-4APA; the (R)-enantiomer is functionally silent at 3 of the 4 receptor subtypes targeted by (S)-4APA.
- [1] Wawro AM, Gajera CR, Baker SA, Leśniak RK, Montine KS, Fischer CR, Saw NL, Shamloo M, Montine TJ. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021 Sep;158(5):1074-1082. DOI: 10.1111/jnc.15474. View Source
